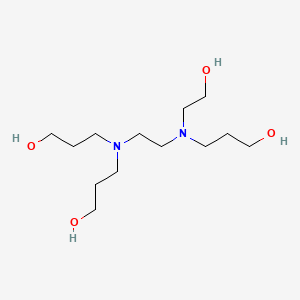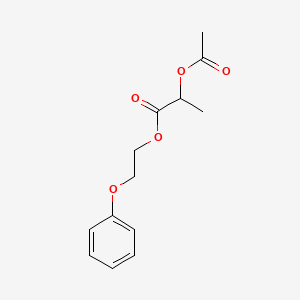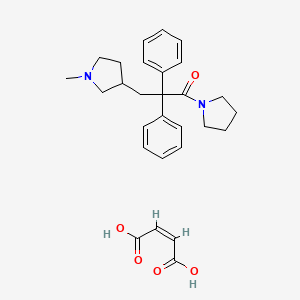
Tripropyl 2-(acetyloxy)propane-1,2,3-tricarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tripropyl 2-(acetyloxy)propane-1,2,3-tricarboxylate is an organic compound that belongs to the class of esters. It is derived from propane-1,2,3-tricarboxylic acid, also known as tricarballylic acid. This compound is characterized by the presence of three propyl ester groups and an acetyloxy group attached to the propane-1,2,3-tricarboxylate backbone. It is used in various industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tripropyl 2-(acetyloxy)propane-1,2,3-tricarboxylate typically involves the esterification of propane-1,2,3-tricarboxylic acid with propanol in the presence of an acid catalyst. The acetyloxy group is introduced through acetylation using acetic anhydride. The reaction conditions include:
Temperature: 60-80°C
Catalyst: Sulfuric acid or p-toluenesulfonic acid
Solvent: Toluene or dichloromethane
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors with continuous monitoring of reaction parameters. The process involves:
- Mixing propane-1,2,3-tricarboxylic acid with propanol and the acid catalyst.
- Heating the mixture to the desired temperature and maintaining it for several hours.
- Adding acetic anhydride to introduce the acetyloxy group.
- Purifying the product through distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions: Tripropyl 2-(acetyloxy)propane-1,2,3-tricarboxylate undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of propane-1,2,3-tricarboxylic acid and propanol.
Transesterification: The compound can react with other alcohols in the presence of a catalyst to form different esters.
Oxidation: The acetyloxy group can be oxidized to form carboxylic acids under strong oxidative conditions.
Common Reagents and Conditions:
Hydrolysis: Water, hydrochloric acid or sodium hydroxide, temperature of 50-70°C.
Transesterification: Methanol or ethanol, sodium methoxide or sodium ethoxide, temperature of 60-80°C.
Oxidation: Potassium permanganate or chromium trioxide, temperature of 80-100°C.
Major Products:
Hydrolysis: Propane-1,2,3-tricarboxylic acid and propanol.
Transesterification: Various esters depending on the alcohol used.
Oxidation: Carboxylic acids.
Wissenschaftliche Forschungsanwendungen
Tripropyl 2-(acetyloxy)propane-1,2,3-tricarboxylate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a plasticizer in polymer chemistry.
Biology: Studied for its potential as a biochemical inhibitor due to its structural similarity to citric acid.
Medicine: Investigated for its potential use in drug delivery systems and as a prodrug.
Industry: Utilized as a plasticizer in the production of flexible plastics and as a stabilizer in the formulation of coatings and adhesives.
Wirkmechanismus
The mechanism of action of tripropyl 2-(acetyloxy)propane-1,2,3-tricarboxylate involves its interaction with enzymes and biochemical pathways. It acts as an inhibitor of the enzyme aconitase, thereby interfering with the Krebs cycle. The compound binds to the active site of aconitase, preventing the conversion of citric acid to isocitric acid. This inhibition disrupts cellular respiration and energy production.
Vergleich Mit ähnlichen Verbindungen
Tripropyl 2-(acetyloxy)propane-1,2,3-tricarboxylate can be compared with other similar compounds, such as:
Tributyl 2-(acetyloxy)propane-1,2,3-tricarboxylate: Similar structure but with butyl ester groups instead of propyl.
Tris(2-ethylhexyl) 2-(acetyloxy)propane-1,2,3-tricarboxylate: Contains 2-ethylhexyl ester groups, used as a plasticizer.
Citric acid esters: Various esters of citric acid with different alcohols, used in food and pharmaceutical industries.
The uniqueness of this compound lies in its specific ester groups and acetyloxy functionality, which confer distinct chemical and physical properties, making it suitable for specialized applications.
Eigenschaften
CAS-Nummer |
6293-73-8 |
|---|---|
Molekularformel |
C17H28O8 |
Molekulargewicht |
360.4 g/mol |
IUPAC-Name |
tripropyl 2-acetyloxypropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C17H28O8/c1-5-8-22-14(19)11-17(25-13(4)18,16(21)24-10-7-3)12-15(20)23-9-6-2/h5-12H2,1-4H3 |
InChI-Schlüssel |
JQGTURCBTICJNN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC(=O)CC(CC(=O)OCCC)(C(=O)OCCC)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


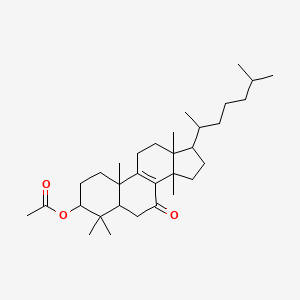
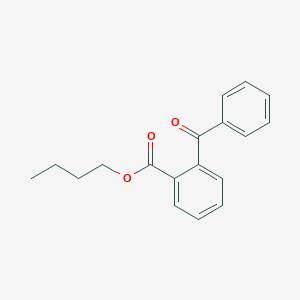
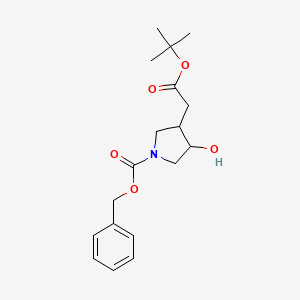

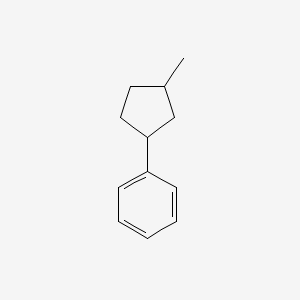
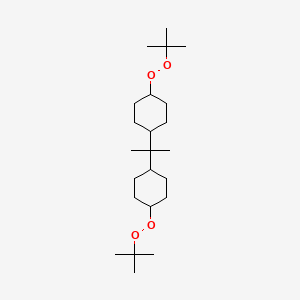
phosphanium bromide](/img/structure/B14744685.png)


